molecular formula C8H12F2 B13440833 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane

2,2-Difluoro-5-methylbicyclo[2.2.1]heptane

Cat. No.: B13440833
M. Wt: 146.18 g/mol
InChI Key: WKCLOOGHHHFEKH-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-methylbicyclo[2.2.1]heptane is an organic compound belonging to the class of bicyclic hydrocarbons. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a bicyclo[2.2.1]heptane framework. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane typically involves the fluorination of 5-methylbicyclo[2.2.1]heptane. One common method is the reaction of 5-methylbicyclo[2.2.1]heptane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of the corresponding hydrocarbon.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

2,2-Difluoro-5-methylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane involves its interaction with molecular targets through its fluorine atoms and bicyclic structure. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic framework provides rigidity and spatial orientation, affecting how the compound interacts with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbicyclo[2.2.1]heptane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

    2,2-Dimethylbicyclo[2.2.1]heptane: Contains additional methyl groups, altering its steric and electronic properties.

    Norbornane: A simpler bicyclic hydrocarbon without any substituents, used as a reference compound in studies.

Uniqueness

2,2-Difluoro-5-methylbicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and interactions. The combination of fluorine atoms and a methyl group on the bicyclic framework provides distinct properties that are valuable in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H12F2

Molecular Weight

146.18 g/mol

IUPAC Name

2,2-difluoro-5-methylbicyclo[2.2.1]heptane

InChI

InChI=1S/C8H12F2/c1-5-2-7-3-6(5)4-8(7,9)10/h5-7H,2-4H2,1H3

InChI Key

WKCLOOGHHHFEKH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC1CC2(F)F

Origin of Product

United States

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